Hexyl(1-phenylethyl)amine
Description
Hexyl(1-phenylethyl)amine is a secondary amine featuring a hexyl chain attached to the nitrogen atom and a chiral 1-phenylethyl group. The hexyl group enhances lipophilicity, while the 1-phenylethyl moiety introduces steric bulk and chirality, critical for stereochemical control in reactions .
Properties
CAS No. |
55386-59-9 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34g/mol |
IUPAC Name |
N-(1-phenylethyl)hexan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-5-9-12-15-13(2)14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3 |
InChI Key |
RGSPUCRWIKFBND-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl(1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylethylamine with hexylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
Hexyl(1-phenylethyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexyl(1-phenylethyl)amine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic reactions. Its molecular structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key physical and functional properties of Hexyl(1-phenylethyl)amine and its analogues:
Key Observations:
- Hexyl[1-(pyrazin-2-yl)ethyl]amine: Replacing the phenyl group with a pyrazinyl ring increases hydrogen bond acceptors (3 vs. 1) due to the nitrogen-rich heterocycle.
- (+)-Bis[(R)-1-phenylethyl]amine: The dual 1-phenylethyl groups amplify steric hindrance and chirality, making it superior in enantioselective synthesis compared to mono-substituted analogues like this compound .
- Ethylhexylamine : Simpler structure with shorter alkyl chains results in lower molecular weight and reduced steric effects, favoring its use in analytical chemistry (e.g., potentiometric titrations with sharp equivalence points) .
Functional and Catalytic Comparisons
Role in Catalysis
- This compound’s bulkier hexyl chain may hinder substrate accessibility compared to L3’s methyl group, affecting catalytic efficiency .
- Ethylhexylamine : Lacks aromatic groups, limiting its utility in cross-coupling reactions but proving effective in acid-base titrations due to straightforward protonation behavior .
Physicochemical Properties
- Solubility : The pyrazinyl analogue’s higher H-bond acceptors (3 vs. 1) suggest better aqueous solubility than this compound, which is likely more lipid-soluble due to its phenyl and hexyl groups .
- Thermal Stability : Ethylhexylamine’s lower molecular weight correlates with a lower boiling point (~129°C) compared to this compound, estimated to exceed 200°C based on analogous structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
